molecular formula C18H18N2O3S2 B2881699 2-methanesulfonyl-N-[(2E)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 896270-95-4

2-methanesulfonyl-N-[(2E)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2881699
CAS No.: 896270-95-4
M. Wt: 374.47
InChI Key: VCSIUEYHOXMXCT-VHEBQXMUSA-N
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Description

The compound 2-methanesulfonyl-N-[(2E)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a substituted 2,3-dihydro-1,3-benzothiazole scaffold. Its structure includes a methanesulfonyl (-SO₂Me) group at the 2-position of the benzamide ring and three methyl groups at the 3-, 4-, and 7-positions of the benzothiazole moiety. The methanesulfonyl group is a strong electron-withdrawing substituent, which may enhance intermolecular interactions (e.g., hydrogen bonding) and influence reactivity in catalytic or biological contexts . The benzothiazole core is a common pharmacophore in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities . Structural analysis of such compounds typically employs X-ray crystallography, facilitated by programs like SHELXL and ORTEP-3 .

Properties

IUPAC Name

2-methylsulfonyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-11-9-10-12(2)16-15(11)20(3)18(24-16)19-17(21)13-7-5-6-8-14(13)25(4,22)23/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSIUEYHOXMXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-N-[(2E)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable benzoyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-N-[(2E)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-methanesulfonyl-N-[(2E)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-N-[(2E)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

Compound Name Key Substituents Molecular Formula Synthetic Route Key Characterization
2-Methanesulfonyl-N-[(2E)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Methanesulfonyl (-SO₂Me), 3,4,7-trimethyl benzothiazole C₁₈H₁₈N₂O₃S₂ Likely via condensation of methanesulfonyl-substituted benzoyl chloride with a substituted 2-aminobenzothiazole NMR, IR, X-ray (hypothetical)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, 2-hydroxy-1,1-dimethylethyl amine C₁₂H₁₇NO₂ Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol ¹H/¹³C NMR, IR, GC-MS, X-ray crystallography
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide 4-methylbenzamide, 2-methoxyphenyl and phenyl groups on dihydrothiazole C₂₄H₂₀N₂O₂S Condensation of 4-methylbenzoyl chloride with a substituted dihydrothiazole amine X-ray crystallography (R factor: 0.038)
N-(Benzo[d]thiazol-2-yl)benzamide Unsubstituted benzamide, benzo[d]thiazol-2-amine C₁₄H₁₀N₂OS Oxidative coupling of benzaldehyde with benzo[d]thiazol-2-amine Column chromatography, TLC, 57% yield

Key Structural and Functional Differences

This could influence solubility (e.g., increased hydrophilicity) and reactivity in metal-catalyzed reactions . The 3,4,7-trimethyl substitution on the benzothiazole ring may sterically hinder interactions at the nitrogen or sulfur centers, contrasting with the 4-methyl or phenyl/methoxyphenyl groups in and .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogous benzothiazole derivatives, such as coupling a substituted benzoyl chloride with a preformed dihydrobenzothiazole amine. This contrasts with the oxidative coupling route used for N-(benzo[d]thiazol-2-yl)benzamide .

Crystallographic and Spectroscopic Trends :

  • X-ray data for similar compounds (e.g., ) reveal planar benzamide and benzothiazole moieties with typical bond lengths (C–S: ~1.75 Å, C–N: ~1.35 Å). The methanesulfonyl group’s geometry (tetrahedral S center) would introduce distinct torsional angles compared to simpler substituents.

Biological Activity

2-Methanesulfonyl-N-[(2E)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a benzamide core with a methanesulfonyl group and a trimethylbenzothiazole moiety. The structural formula can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This configuration is crucial for the compound's interaction with biological targets.

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzothiazole have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways such as ERK and CD44 downregulation .

Table 1: Summary of Antitumor Studies

StudyCompoundCell LineMechanism of ActionResult
Cho et al. (2017)4-MethylumbelliferoneMalignant pleural mesotheliomaERK blockadeSignificant reduction in cell viability
Umesha et al. (2009)Pyrazole derivativesVarious cancer cell linesApoptosis inductionNotable antitumor effects

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines and reduce the activation of inflammatory pathways. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Study: Inhibition of Inflammatory Pathways
In a study examining the effects of benzothiazole derivatives on inflammatory markers, it was found that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic role in managing chronic inflammation .

The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets:

  • Signal Transduction Modulation : The compound may interfere with MAPK pathways, leading to altered cell proliferation and apoptosis.
  • Cytokine Regulation : It appears to modulate the secretion of key cytokines involved in inflammation and tumorigenesis.
  • Enzyme Inhibition : Potential inhibition of enzymes related to cell cycle regulation and apoptosis has been suggested.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 2-methanesulfonyl-N-[(2E)-benzothiazolylidene]benzamide derivatives?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (e.g., 60–80°C for sulfonylation), solvent polarity (e.g., DMF or THF for solubility), and stoichiometry of coupling reagents (e.g., EDCI/HOBt for amide bond formation). Monitoring reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures intermediate purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the (2E)-isomer selectively .
  • Key Analytical Tools : NMR (¹H/¹³C) for confirming regiochemistry, mass spectrometry (HRMS) for molecular weight validation, and IR spectroscopy to track functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .

Q. How can researchers resolve ambiguities in the stereochemical assignment of the (2E)-configured benzothiazolylidene moiety?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical determination. Use SHELXL for structure refinement and WinGX/ORTEP for visualization of anisotropic displacement parameters . For non-crystalline samples, nuclear Overhauser effect (NOE) NMR experiments can differentiate (E) and (Z) isomers by spatial proximity of methyl groups on the benzothiazole ring .

Advanced Research Questions

Q. What computational and experimental approaches are effective in elucidating structure-activity relationships (SAR) for benzothiazole-sulfonamide hybrids?

  • Methodological Answer :

  • In silico: Perform molecular docking (e.g., AutoDock Vina) against biological targets (e.g., kinases or GPCRs) using crystal structures from the Cambridge Structural Database (CSD) . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • In vitro: Use competitive binding assays (e.g., fluorescence polarization) to quantify target affinity. Correlate substituent effects (e.g., methyl vs. methoxy groups at C-3/C-7) with inhibitory potency in dose-response studies .

Q. How can contradictory biological activity data (e.g., variable IC₅₀ values across assays) be systematically addressed?

  • Methodological Answer :

  • Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C). Include positive controls (e.g., known kinase inhibitors) to calibrate sensitivity .
  • Mechanistic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) and isothermal titration calorimetry (ITC) to assess thermodynamic drivers (ΔH/ΔS) .
  • Metabolic Stability : Evaluate cytochrome P450-mediated degradation via liver microsome assays to rule out false negatives due to rapid metabolism .

Q. What strategies are recommended for resolving crystallographic disorder in the methanesulfonyl group during X-ray analysis?

  • Methodological Answer :

  • Apply SHELXL’s PART and SUMP instructions to model partial occupancy of sulfonyl oxygen atoms. Refine anisotropic displacement parameters (ADPs) with restraints to prevent overfitting .
  • Compare thermal ellipsoid maps (ORTEP) to identify static vs. dynamic disorder. For dynamic cases, use multi-conformer models or low-temperature (100 K) data collection to reduce thermal motion artifacts .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement , WinGX for data processing , and CSD for structural benchmarking .
  • Spectroscopy : Bruker Avance III HD NMR for 2D experiments (COSY, HSQC), Agilent Q-TOF for HRMS .
  • Computational : Gaussian 16 for DFT, PyMOL for docking visualization, and MOE for SAR modeling .

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